Diethoxybis(4-perfluorotolyl)silane
Description
Diethoxybis(4-perfluorotolyl)silane is a fluorinated organosilicon compound characterized by two ethoxy groups and two 4-perfluorotolyl substituents bonded to a central silicon atom. The perfluorotolyl group (C₆F₅-CH₂-) imparts exceptional chemical inertness, hydrophobicity, and thermal stability due to the strong C-F bonds and electron-withdrawing nature of fluorine atoms. This compound is primarily utilized in advanced material applications, such as protective coatings, hydrophobic surfaces, and polymer composites, where resistance to harsh environments (e.g., acids, bases, or high temperatures) is critical .
Properties
IUPAC Name |
diethoxy-bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F14O2Si/c1-3-33-35(34-4-2,15-11(23)7(19)5(17(27,28)29)8(20)12(15)24)16-13(25)9(21)6(18(30,31)32)10(22)14(16)26/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTBYQCFUUXZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)(C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F14O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethoxybis(4-perfluorotolyl)silane typically involves the reaction of 4-perfluorotolylsilane with ethoxy groups under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Diethoxybis(4-perfluorotolyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
Diethoxybis(4-perfluorotolyl)silane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Materials Science: The compound is used in the development of advanced materials, including coatings and polymers.
Biology and Medicine: While its direct applications in biology and medicine are limited, it can be used in the synthesis of biologically active compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethoxybis(4-perfluorotolyl)silane involves its ability to undergo various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in materials science, the compound can react with other monomers to form polymers with unique properties .
Comparison with Similar Compounds
Comparison with Similar Silane Compounds
To contextualize the properties of diethoxybis(4-perfluorotolyl)silane, a comparative analysis with structurally analogous silanes is provided below.
Structural and Functional Group Analysis
| Compound Name | Substituents on Silicon | Leaving Groups | Key Functional Features |
|---|---|---|---|
| This compound | Two 4-perfluorotolyl groups | Ethoxy (-OCH₂CH₃) | High fluorination, hydrophobicity, thermal stability |
| Diphenyldiethoxysilane | Two phenyl groups | Ethoxy | Moderate reactivity, aromatic π-system |
| P-Tolylmethyldiethoxysilane | One p-tolyl, one methyl group | Ethoxy | Mixed alkyl/aryl, moderate hydrophobicity |
| Dichlorodimethylsilane | Two methyl groups | Chloro (-Cl) | High reactivity, fast hydrolysis |
| Dichloromethylphenylsilane | One methyl, one phenyl group | Chloro | Hybrid alkyl/aryl, reactive leaving groups |
Reactivity and Hydrolysis Behavior
- This compound: Ethoxy groups hydrolyze slower than chloro substituents due to weaker leaving group ability. The electron-withdrawing perfluorotolyl groups further reduce silicon’s electrophilicity, delaying hydrolysis and crosslinking compared to non-fluorinated analogs .
- Chloro-Substituted Silanes (e.g., Dichlorodimethylsilane): Rapid hydrolysis in the presence of moisture, forming HCl and silanol intermediates. This makes them unsuitable for long-term storage but effective for quick surface modifications .
- Ethoxy-Substituted Non-Fluorinated Silanes (e.g., Diphenyldiethoxysilane): Moderate hydrolysis rates, balancing shelf stability and reactivity. The phenyl groups provide steric hindrance, slowing silanol formation compared to methyl substituents .
Thermal and Chemical Stability
- Fluorinated Silane : The C-F bonds in the perfluorotolyl groups confer exceptional thermal stability (decomposition >300°C) and resistance to oxidation, acids, and solvents. This makes it ideal for high-temperature coatings or corrosive environments .
- Non-Fluorinated Silanes: Phenyl or methyl groups degrade at lower temperatures (~200°C). For example, dichlorodimethylsilane-derived coatings are less durable under prolonged UV exposure or thermal stress .
Key Advantages and Limitations
- Advantages of this compound :
- Limitations: Requires hydroxylated substrates for effective bonding, limiting use on inert surfaces. Higher cost compared to non-fluorinated silanes .
Biological Activity
Overview of Diethoxybis(4-perfluorotolyl)silane
This compound is a silane compound characterized by the presence of two perfluorinated tolyl groups and ethoxy functional groups. Silanes are known for their versatility in various applications, including coatings, adhesives, and surface modifications. The introduction of perfluorinated groups enhances hydrophobicity and chemical stability, making such compounds attractive for industrial applications.
Antimicrobial Properties
Silanes, particularly those with fluorinated groups, have been studied for their antimicrobial properties. These compounds can disrupt microbial cell membranes and inhibit growth. Research indicates that silanes can be used in coatings to prevent biofilm formation on surfaces, which is crucial in medical and industrial settings.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various silane compounds to evaluate their effects on human cell lines. Studies typically measure cell viability using methods like MTT or Alamar Blue assays. While specific data for this compound may not be available, related silanes have shown varying degrees of cytotoxicity depending on their structure and concentration.
Case Studies
- Surface Coatings : A study investigated the use of fluorinated silanes in biomedical coatings, demonstrating reduced protein adsorption and enhanced biocompatibility. These findings suggest potential applications in medical devices where reduced bacterial adhesion is desired.
- Environmental Impact : Research has explored the environmental persistence of fluorinated silanes, highlighting concerns about their long-term ecological effects. Such studies are essential for assessing the safety of these compounds in commercial products.
The biological activity of silanes often involves:
- Membrane Disruption : Fluorinated groups can insert into lipid bilayers, leading to membrane destabilization.
- Reactive Oxygen Species (ROS) Generation : Some silanes may induce oxidative stress in cells, contributing to cytotoxic effects.
Data Table: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Application Areas |
|---|---|---|---|
| This compound | TBD | TBD | Coatings, Medical Devices |
| Trichloroethylsilane | Moderate | 50 µM | Adhesives, Sealants |
| Perfluorodecyltrichlorosilane | High | 20 µM | Water-repellent Coatings |
Note : TBD indicates that specific data for this compound is not currently available.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
